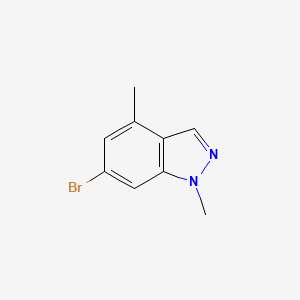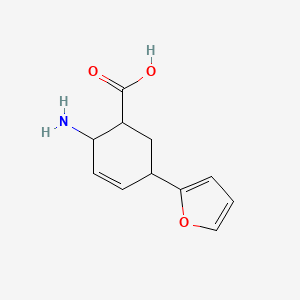
4-(Piperidin-4-yl)pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Piperidin-4-yl)pentanenitrile is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)pentanenitrile typically involves the reaction of piperidine with a suitable nitrile precursor. One common method is the alkylation of piperidine with 4-bromopentanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium or platinum catalysts can be employed to facilitate the reaction, and the process can be scaled up using large reactors and automated systems .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Piperidin-4-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a metal catalyst.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with metal catalysts (e.g., palladium, platinum).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Ketones, alcohols.
Applications De Recherche Scientifique
4-(Piperidin-4-yl)pentanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, particularly in the context of neurological research.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 4-(Piperidin-4-yl)pentanenitrile depends on its specific application. In the context of medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. For example, it can interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. The molecular targets and pathways involved can vary, but they often include key proteins and enzymes related to neurological function .
Comparaison Avec Des Composés Similaires
Piperidine: A simpler analog with a similar structure but lacking the nitrile group.
4-(Piperidin-4-yl)butanenitrile: A closely related compound with a shorter carbon chain.
N-(Piperidin-4-yl)benzamide: A derivative with a benzamide group instead of a nitrile group
Uniqueness: 4-(Piperidin-4-yl)pentanenitrile is unique due to its specific structure, which combines the piperidine ring with a nitrile group and a pentane chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H18N2 |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
4-piperidin-4-ylpentanenitrile |
InChI |
InChI=1S/C10H18N2/c1-9(3-2-6-11)10-4-7-12-8-5-10/h9-10,12H,2-5,7-8H2,1H3 |
Clé InChI |
CLVOPPCUDKHZCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC#N)C1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865498.png)
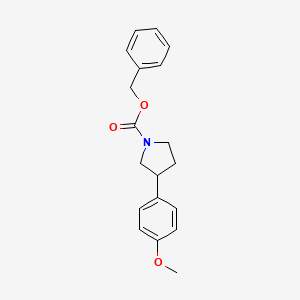
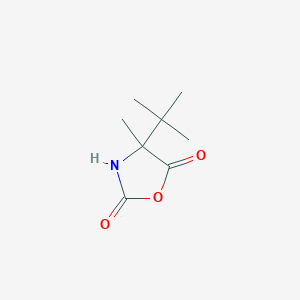
![(1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol](/img/structure/B12865511.png)
![Methyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12865521.png)
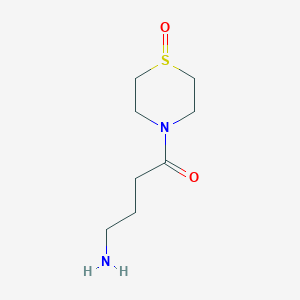
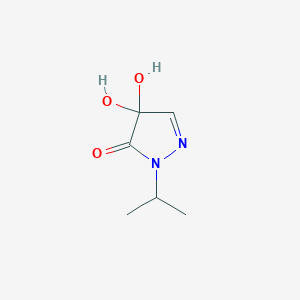
![2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12865549.png)
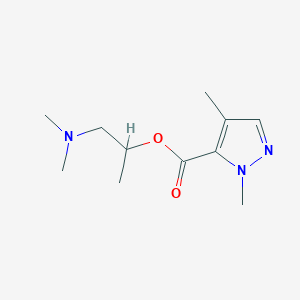
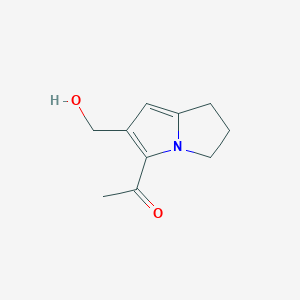
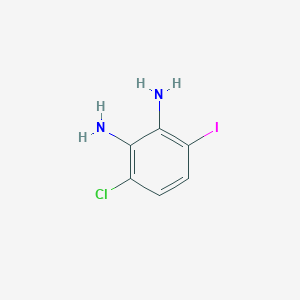
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865569.png)
